molecular formula C12H15Cl3N2O2 B5552409 2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B5552409
M. Wt: 325.6 g/mol
InChI Key: FQIQQPCBYMHBSO-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of dichloro groups, a prop-2-enylamino moiety, and a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with prop-2-enylamine under controlled conditions to introduce the prop-2-enylamino group. The final step involves the formation of the acetamide moiety through a reaction with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the disruption of enzyme-substrate interactions and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the prop-2-enylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2,4-dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2.ClH/c1-2-3-16-6-8-4-9(13)5-10(14)12(8)18-7-11(15)17;/h2,4-5,16H,1,3,6-7H2,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIQQPCBYMHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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